Lower Lipophilicity Relative to Unsubstituted 3-Bromo-5-phenylisoxazole
The presence of the 5-hydroxy group in 3-(3-Bromophenyl)-1,2-oxazol-5-ol substantially reduces its lipophilicity compared to its unsubstituted analog, 3-bromo-5-phenylisoxazole. This difference is quantified by the calculated XLogP3 value of 2.6 for the target compound, compared to a predicted LogP of approximately 3.1 for the analog .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 3-Bromo-5-phenylisoxazole: LogP ≈ 3.1 (predicted) |
| Quantified Difference | ΔLogP ≈ -0.5 |
| Conditions | Computational prediction (XLogP3) based on molecular structure; no experimental determination reported. |
Why This Matters
A lower LogP correlates with improved aqueous solubility and potentially more favorable drug-like properties, making this compound a more suitable starting point for lead optimization in medicinal chemistry.
